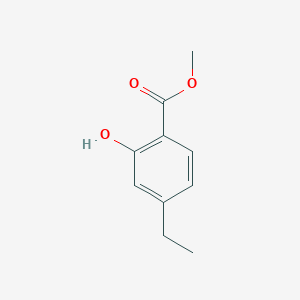

甲基4-乙基-2-羟基苯甲酸酯

描述

“Methyl 4-ethyl-2-hydroxybenzoate” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a derivative of “Methyl 4-hydroxybenzoate”, also known as methyl paraben, which is an anti-microbial agent used in cosmetics and personal-care products, and as a food preservative .

Molecular Structure Analysis

The molecular structure of “Methyl 4-ethyl-2-hydroxybenzoate” involves a 3D framework via extensive intermolecular hydrogen bonding . Theoretical analysis of the structure can be performed using quantum mechanical methods, such as Hartree Fock (HF) and Density Functional Theory (DFT) with the 6–311G (d,p) basis set .Physical and Chemical Properties Analysis

“Methyl 4-ethyl-2-hydroxybenzoate” is a liquid at room temperature with a predicted boiling point of 271.2±28.0 °C and a predicted density of 1.136±0.06 g/cm3 .科学研究应用

晶体结构和理论分析

对甲基4-羟基苯甲酸酯的研究,这种化合物与甲基4-乙基-2-羟基苯甲酸酯相似,展示了其在分析抗微生物性能方面的应用,广泛用于化妆品、个人护理产品和食品防腐剂。该研究探讨了其单晶X射线结构、分子间相互作用和理论计算,以了解其药用活性(Sharfalddin et al., 2020)。

水解行为

对酯类的碱性水解行为进行了研究,包括那些与甲基4-乙基-2-羟基苯甲酸酯在结构上相关的化合物,在液态和冷冻状态下进行了检验。这项研究为了解这些化合物在不同条件下的稳定性和反应动力学提供了见解,这对于了解它们在环境和药物背景下的行为至关重要(Shija et al., 1992)。

代谢和生物转化

关于人体肝酯酶和UDP-葡糖醛酸转移酶代谢对羟基苯甲酸酯的研究突出了涉及水解和葡糖醛酸化的生物转化过程。这项研究有助于了解代谢途径和对包括与甲基4-乙基-2-羟基苯甲酸酯相似的衍生物的潜在积累风险(Abbas et al., 2010)。

光降解和环境影响

对羟基苯甲酸酯的光降解进行调查,包括动力学常数的分析和副产物的鉴定,揭示了这些化合物的环境命运。了解它们在紫外线照射下的降解对于评估各种产品中使用羟基苯甲酸酯的环境影响至关重要(Gmurek et al., 2015)。

生物监测和暴露分析

对寻找新的尿液生物标志物以评估对羟基苯甲酸酯的暴露的研究提供了一种新方法,这对于监测人类暴露于这些化合物的健康影响至关重要。这项研究对于评估广泛使用羟基苯甲酸酯的健康影响,包括与甲基4-乙基-2-羟基苯甲酸酯化学相关的化合物,至关重要(Wang & Kannan, 2013)。

作用机制

Target of Action

Methyl 4-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is known for its antimicrobial and antifungal properties .

Mode of Action

The compound’s mode of action involves disrupting the microbial cell membrane, leading to protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .

Biochemical Pathways

It is known that salicylates, in general, can interfere with the normal functioning of microbial cells, leading to their death .

Result of Action

The primary result of Methyl 4-ethyl-2-hydroxybenzoate’s action is the inhibition of microbial growth, making it an effective preservative in various industries, including food, cosmetics, and pharmaceuticals .

Action Environment

The efficacy and stability of Methyl 4-ethyl-2-hydroxybenzoate can be influenced by environmental factors. For instance, it has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that exposure to light could potentially influence the compound’s action.

安全和危害

未来方向

“Methyl 4-ethyl-2-hydroxybenzoate” and its parent compound, “Methyl 4-hydroxybenzoate”, have potential applications in various industries, including food, cosmetics, pharmacy, and fungicides . Future research could focus on developing environmentally friendly bioprocesses for the biosynthesis of these compounds, as well as exploring new compounds that can be produced using “Methyl 4-ethyl-2-hydroxybenzoate” as a starting feedstock .

生化分析

Biochemical Properties

Methyl 4-ethyl-2-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis. Additionally, Methyl 4-ethyl-2-hydroxybenzoate inhibits the activity of respiratory enzymes and electron transport enzymes in microbial cells, thereby preventing their growth and proliferation .

Cellular Effects

Methyl 4-ethyl-2-hydroxybenzoate affects various types of cells and cellular processes. In microbial cells, it disrupts the cell membrane, leading to cell death. In mammalian cells, it can mimic estrogen and bind to estrogen receptors, potentially influencing cell signaling pathways and gene expression. This estrogenic activity can lead to increased cell proliferation in certain tissues, such as breast tissue, and may impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-ethyl-2-hydroxybenzoate involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell lysis. Additionally, it inhibits the activity of key enzymes involved in cellular respiration and electron transport, leading to a disruption in energy production and cell death. In mammalian cells, Methyl 4-ethyl-2-hydroxybenzoate can bind to estrogen receptors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-ethyl-2-hydroxybenzoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to Methyl 4-ethyl-2-hydroxybenzoate in in vitro studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-ethyl-2-hydroxybenzoate vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic effects, including disruption of endocrine function and potential carcinogenicity. Studies have shown that high doses of Methyl 4-ethyl-2-hydroxybenzoate can lead to adverse effects on reproductive health and development in animal models .

Metabolic Pathways

Methyl 4-ethyl-2-hydroxybenzoate is metabolized in the body through hydrolysis to 4-ethyl-2-hydroxybenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting metabolites are further processed through standard metabolic pathways, including conjugation with glucuronic acid or sulfate, and are eventually excreted in the urine .

Transport and Distribution

Methyl 4-ethyl-2-hydroxybenzoate is transported and distributed within cells and tissues through passive diffusion. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of Methyl 4-ethyl-2-hydroxybenzoate is primarily within the lipid bilayers of cell membranes. It can also be found in the cytoplasm, where it may interact with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

methyl 4-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQUCEGPXMSOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

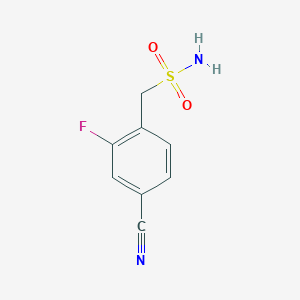

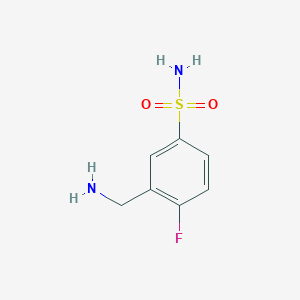

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)